Cas no 2172278-73-6 (3-chloro-5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid)

3-chloro-5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-chloro-5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid
- 2172278-73-6
- 3-chloro-5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid
- EN300-1520935
-
- インチ: 1S/C25H21ClN2O5/c26-16-11-15(24(30)31)12-17(13-16)28-23(29)9-10-27-25(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,11-13,22H,9-10,14H2,(H,27,32)(H,28,29)(H,30,31)
- InChIKey: FOEPQPNSKYCBMN-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(=O)O)C=C(C=1)NC(CCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- せいみつぶんしりょう: 464.1138995g/mol
- どういたいしつりょう: 464.1138995g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 8
- 複雑さ: 697
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 4
3-chloro-5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1520935-0.1g |
3-chloro-5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid |
2172278-73-6 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1520935-0.05g |
3-chloro-5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid |
2172278-73-6 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1520935-5.0g |
3-chloro-5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid |
2172278-73-6 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1520935-2.5g |
3-chloro-5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid |
2172278-73-6 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1520935-100mg |
3-chloro-5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid |
2172278-73-6 | 100mg |
$615.0 | 2023-09-26 | ||
Enamine | EN300-1520935-10000mg |
3-chloro-5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid |
2172278-73-6 | 10000mg |
$3007.0 | 2023-09-26 | ||
Enamine | EN300-1520935-50mg |
3-chloro-5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid |
2172278-73-6 | 50mg |
$587.0 | 2023-09-26 | ||
Enamine | EN300-1520935-0.25g |
3-chloro-5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid |
2172278-73-6 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1520935-0.5g |
3-chloro-5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid |
2172278-73-6 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1520935-1000mg |
3-chloro-5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid |
2172278-73-6 | 1000mg |
$699.0 | 2023-09-26 |
3-chloro-5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid 関連文献
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
3-chloro-5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acidに関する追加情報
Introduction to 3-chloro-5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid (CAS No. 2172278-73-6)
3-chloro-5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid, identified by its CAS number 2172278-73-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its intricate structure, which includes a benzoic acid core substituted with chloro and amide functional groups. The presence of a fluorenylmethoxycarbonyl (Fmoc) moiety further enhances its potential as a building block in the synthesis of bioactive molecules.
The structure of this compound is meticulously designed to facilitate its role in drug discovery and development. The benzoic acid moiety is a well-known pharmacophore, often found in various therapeutic agents due to its ability to interact with biological targets. The chloro substituent at the 3-position introduces electrophilicity, making it susceptible to nucleophilic attacks, which can be exploited in synthetic pathways. Additionally, the amide group at the 5-position contributes to the molecule's solubility and bioavailability, critical factors in drug formulation.
The Fmoc group, located at the 3-position of the propyl chain, is particularly noteworthy. Fmoc is commonly used in peptide synthesis as an protecting group for amino acids. Its incorporation into this compound suggests potential applications in peptidomimetic chemistry, where it may serve as a scaffold for designing novel ligands that mimic peptide sequences. This approach has been widely explored in recent years, as peptidomimetics offer advantages over traditional peptides, such as improved stability and oral bioavailability.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules like 3-chloro-5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid with greater accuracy. These tools have been instrumental in identifying potential binding interactions with target proteins, which is crucial for drug discovery. For instance, studies have shown that molecules containing benzoic acid derivatives can interact with enzymes and receptors involved in inflammatory pathways, making them promising candidates for treating conditions such as arthritis and cancer.
The fluorenylmethoxycarbonyl moiety also contributes to the compound's overall properties. Fluorene-based compounds are known for their fluorescence characteristics, which can be exploited in various applications, including bioimaging and sensor development. While this study does not directly address these applications, the potential utility of 3-chloro-5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid in such fields cannot be overlooked.
In terms of synthetic chemistry, the preparation of this compound involves multiple steps that require precise control over reaction conditions. The introduction of the chloro group likely involves halogenation techniques, while the installation of the amide bond typically requires coupling reactions such as those facilitated by reagents like EDC (1-(3-dimethylaminopropyl)-3-(ethylcarbodiimide) hydrochloride) or HATU (1-hydroxybenzotriazol-1-yloxy triphenylphosphonium hexafluorophosphate). The Fmoc protection step must be carefully optimized to ensure high yield and purity.
Recent literature highlights the importance of optimizing synthetic routes to improve scalability and cost-effectiveness. For example, a study published in *Organic Process Research & Development* demonstrated that microwave-assisted synthesis could significantly reduce reaction times while maintaining high yields. Such methodologies could be applied to the synthesis of 3-chloro-5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid, potentially facilitating its production on a larger scale.
The biological activity of this compound has not been extensively studied compared to other benzoic acid derivatives; however, preliminary assays suggest promising interactions with certain enzymes and receptors. For instance, computational models have indicated that it may inhibit enzymes involved in inflammation by binding to their active sites. Further experimental validation is necessary to confirm these predictions and explore potential therapeutic applications.
One area where this compound shows particular promise is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with fewer side effects. The structural features of 3-chloro-5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid, particularly the presence of both an amide and a chloro group, make it a suitable candidate for this purpose.
Another exciting application lies in its potential use as an intermediate in peptidomimetic synthesis. Peptidomimetics are designed to mimic the bioactivity of natural peptides while overcoming their limitations, such as poor stability or low oral bioavailability. The Fmoc group provides a ready point for further functionalization, allowing chemists to tailor the molecule's properties according to specific needs.
The chemical properties of this compound also make it attractive for material science applications. Fluorene derivatives are known for their fluorescence properties, which can be utilized in optoelectronic devices such as organic light-emitting diodes (OLEDs). While this application remains speculative at this stage, it underscores the versatility of molecules like 3-chloro-5-3-( {(9H-fluoren)-9 -yl)methoxycarbonyl}amino)propanamidobenzoic acid.
In conclusion,3-chloro -5 - 3 - ( {( 9 H - fluorene ) - 9 - ylmethoxycarbonyl } amino ) propan amidoben zo ic ac id (CAS No . 2172278 -73 -6 ) is a multifaceted compound with significant potential in pharmaceutical research . Its intricate structure , featuring functional groups such as chloro , amide , and Fmoc , makes it a valuable tool for drug discovery . While further studies are needed to fully elucidate its biological activity , preliminary evidence suggests promising applications in kinase inhibition and peptidomimetic design . Additionally , its unique chemical properties may open doors for innovative uses beyond medicine . As research continues , it will be fascinating to see how this compound contributes to advancements across multiple scientific disciplines . p >
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